L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine
Beschreibung
L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine is a peptide composed of five amino acids: L-asparagine, L-tyrosine, L-alanine, L-methionine, and L-histidine
Eigenschaften
CAS-Nummer |
628701-11-1 |
|---|---|
Molekularformel |
C27H38N8O8S |
Molekulargewicht |
634.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C27H38N8O8S/c1-14(23(38)33-19(7-8-44-2)25(40)35-21(27(42)43)10-16-12-30-13-31-16)32-26(41)20(9-15-3-5-17(36)6-4-15)34-24(39)18(28)11-22(29)37/h3-6,12-14,18-21,36H,7-11,28H2,1-2H3,(H2,29,37)(H,30,31)(H,32,41)(H,33,38)(H,34,39)(H,35,40)(H,42,43)/t14-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
URPNDOJZWWSUQK-ZTIIYBLCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Wissenschaftliche Forschungsanwendungen
L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and catalysts.
Wirkmechanismus
The mechanism of action of L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-serine
- L-Alanyl-L-methionyl-L-α-aspartyl-L-tyrosine
Uniqueness
L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-histidine is unique due to its specific sequence and the presence of histidine, which can participate in metal ion coordination and catalysis. This distinguishes it from other peptides with similar amino acid compositions but different sequences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
